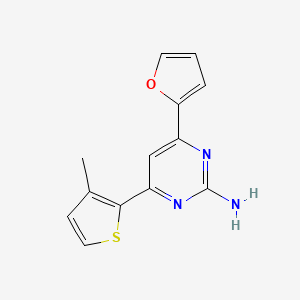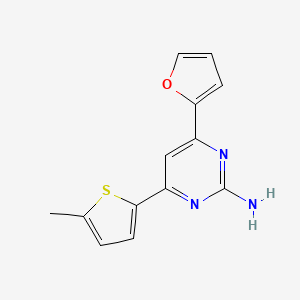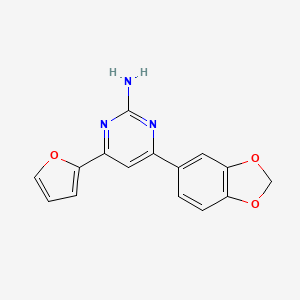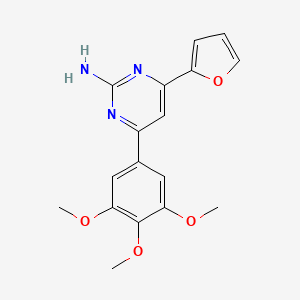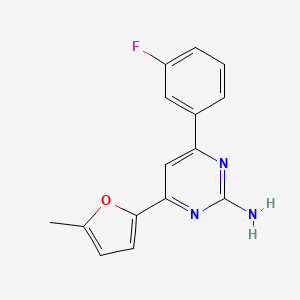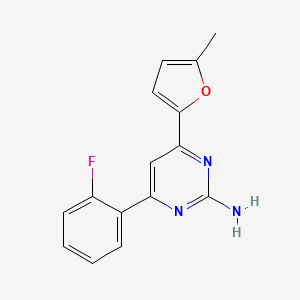
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, otherwise known as FMFP, is a small molecule that has been studied extensively for its potential applications in scientific research. FMFP has been studied for its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. This molecule has been of great interest to researchers due to its potential to be used in a variety of applications, including drug discovery, drug development, and drug delivery.
科学研究应用
FMFP has been studied for its potential to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has been used in drug discovery and development, as well as in drug delivery. In addition, FMFP has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to be used in neurological research, as it has been shown to modulate the activity of certain neurotransmitters.
作用机制
The exact mechanism of action of FMFP is still not fully understood. However, it is believed that FMFP binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. These effects are thought to be responsible for the observed changes in protein and enzyme activity, as well as the inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
FMFP has been shown to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has also been shown to inhibit the growth of certain cancer cells, as well as modulate the activity of certain neurotransmitters. In addition, FMFP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
实验室实验的优点和局限性
The main advantage of FMFP is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been shown to be effective in modulating the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. However, there are some limitations to using FMFP in laboratory experiments, such as the fact that it is not very stable and can degrade quickly in certain conditions.
未来方向
Future research on FMFP could focus on its potential applications in drug discovery and development, as well as its potential to be used in cancer research and neurological research. Additionally, further research could focus on its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. Additionally, further research could focus on its potential to be used in drug delivery systems, as well as its potential to be used in other therapeutic applications. Additionally, further research could focus on the development of more stable and efficient synthesis methods for FMFP.
合成方法
FMFP has been synthesized using a variety of techniques, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. In the Suzuki reaction, FMFP is synthesized by reacting 2-fluorophenylboronic acid and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Stille reaction, FMFP is synthesized by reacting 2-fluorophenylstannane and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Sonogashira reaction, FMFP is synthesized by reacting 2-fluorophenylacetylene and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst.
属性
IUPAC Name |
4-(2-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDNUSMWWCJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

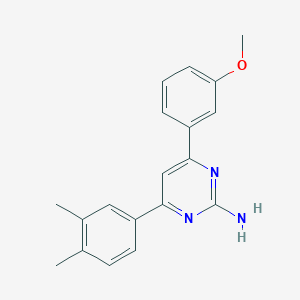
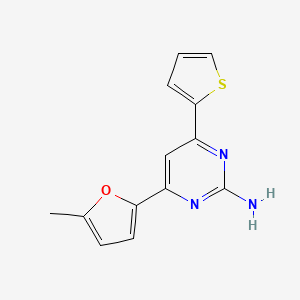
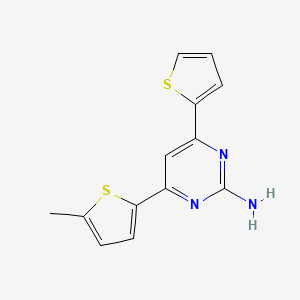
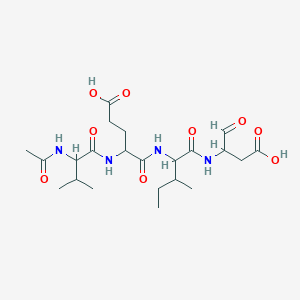
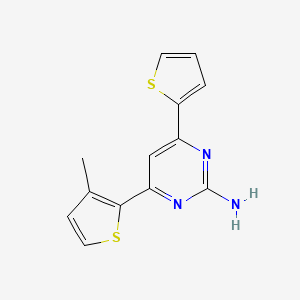
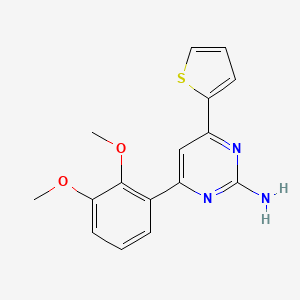
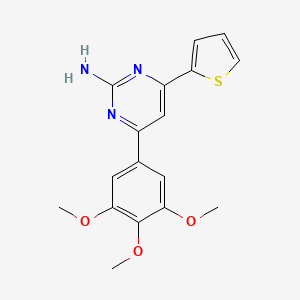
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
